![molecular formula C19H17N5O4S B2862664 8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-39-9](/img/structure/B2862664.png)
8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. It contains several functional groups including a triazoloquinazoline core, a nitrobenzyl group, and a thioether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrobenzyl group and the thioether linkage could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group in the nitrobenzyl moiety is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack . The thioether linkage might also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Anticancer Applications
Research has highlighted the potential of triazoloquinazoline derivatives in anticancer applications. For instance, a study demonstrated the cytotoxic and antiproliferative effects of a new synthetically prepared [1,2,4]triazolo[4,3-c]quinazoline using tumor cell lines, including HeLa and B16. The most effective derivative showed significant cytotoxicity and induced morphological changes and necrosis of tumor cells without causing changes in the cell cycle or inducing apoptotic cell death, suggesting its potential as an anticancer agent (Jantová et al., 2006).
Synthesis and Structural Analysis
The synthesis of triazoloquinazoline derivatives involves innovative methodologies that enhance the efficiency and yield of these compounds. For example, an efficient synthesis of 2-thio[1,2,4]triazolo[1,5-c]quinazoline and its derivatives was reported, showcasing a recyclization reaction that produced the title compound after treating 4-hydrazinoquinazoline with potassium ethylxanthogenate. This process was confirmed by X-ray diffraction study, demonstrating the effectiveness of the synthesis method (Karpenko et al., 2006).
Antimicrobial Activities
Triazoloquinazoline derivatives also exhibit promising antimicrobial properties. A study evaluated the antibacterial and antifungal effects of fifteen substituted 1,2,4-triazolo[4,3-c]quinazolines, identifying derivatives with significant antimicrobial activity. Notably, a compound with the triazoloquinazoline skeleton substituted with morpholine, chlorine, and nitro group showed broad antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Jantová et al., 2008).
Agricultural Antimicrobial Evaluation
Moreover, triazoloquinazoline derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety were synthesized and evaluated as antimicrobial agents in agriculture, demonstrating significant in vitro antibacterial activities against phytopathogenic bacteria. This research suggests the potential of these compounds in crop protection, offering a new avenue for developing plant bactericides (Fan et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-11-20-18-14-8-16(27-2)17(28-3)9-15(14)21-19(23(18)22-11)29-10-12-4-6-13(7-5-12)24(25)26/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUIOYQIRYLTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)

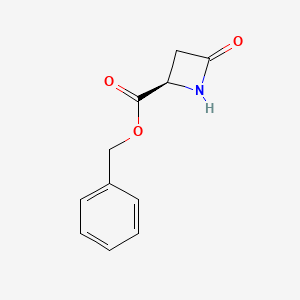

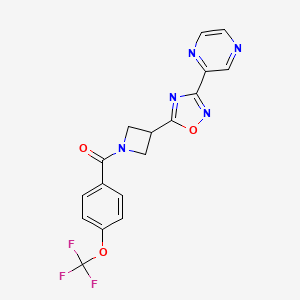
![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)
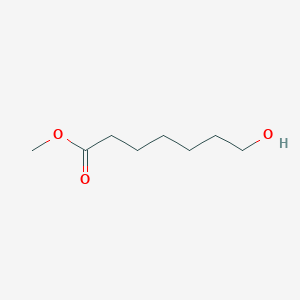
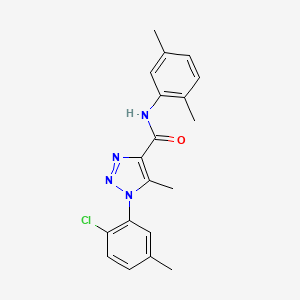
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(3-methoxyphenyl)ethanone](/img/structure/B2862597.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2862598.png)
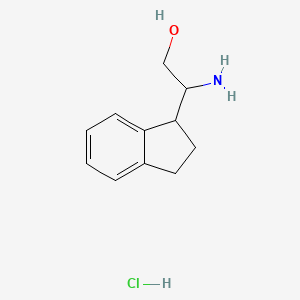
![N-isopropyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862600.png)
![(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2862601.png)
![Tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate](/img/structure/B2862603.png)